c[-Arg-Gly-Asp-Acpca36-]
Description
c[-Arg-Gly-Asp-Acpca36-] is a cyclic peptide containing the Arg-Gly-Asp (RGD) motif, a tripeptide sequence recognized by integrins—cell adhesion receptors critical in processes such as angiogenesis, tumor metastasis, and platelet aggregation . The compound is cyclized to enhance structural stability and binding specificity, with the Acpca (aminocyclopentanecarboxylic acid) residue at position 36 contributing to its conformational rigidity and integrin affinity. Its primary target is integrin αvβ3, a receptor overexpressed in tumor vasculature and activated endothelial cells . The compound exhibits potent inhibitory activity against integrin αvβ3, with an IC50 of 5.6 nM in competitive binding assays , making it a promising candidate for therapeutic and diagnostic applications.
Properties
Molecular Formula |
C18H29N7O7 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[(1S,4S,10S,13R,15S)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9+,10+,11+,12+/m1/s1 |
InChI Key |
CFCPTSHVAOVLJR-DGORSVRFSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O |
Canonical SMILES |
C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[-Arg-Gly-Asp-Acpca36-] typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of C[-Arg-Gly-Asp-Acpca36-] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
C[-Arg-Gly-Asp-Acpca36-]: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as DIC, HOBt, and TFA
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced binding affinity to biological targets .
Scientific Research Applications
C[-Arg-Gly-Asp-Acpca36-]: has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in targeting specific receptors or enzymes involved in diseases.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of C[-Arg-Gly-Asp-Acpca36-] involves its interaction with specific molecular targets, such as integrin receptors on cell surfaces. The peptide binds to these receptors, triggering downstream signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The unique sequence of amino acids in the peptide allows it to selectively bind to its targets, making it a valuable tool for studying cellular mechanisms and developing targeted therapies .
Comparison with Similar Compounds
Structural and Functional Similarities
The RGD motif is a conserved recognition site for integrins, shared across diverse compounds (Table 1). c[-Arg-Gly-Asp-Acpca36-] belongs to a class of cyclic RGD peptides modified with non-natural amino acids to optimize binding kinetics. Key structural analogs include:
Table 1: Comparison of IC50 Values for Integrin αvβ3-Binding Compounds
*IC50 values for GBV-Ⅳ4 are in μg/mL (ADP: 0.339 μg/mL; thrombin: 0.577 μg/mL) and reflect platelet aggregation inhibition rather than direct integrin αvβ3 binding .
Key Observations:
- Positional Effects of Acpca : The Acpca residue’s position significantly impacts potency. For example, c[-Arg-Gly-Asp-Acpca32-] (1.5 nM) exhibits higher affinity than Acpca36 (5.6 nM), suggesting that conformational constraints at position 32 optimize integrin binding .
- Cyclization vs. Linearity : Cyclization enhances stability and affinity. RGDechi, a linear peptide, shows ~160-fold lower potency than c[-Arg-Gly-Asp-Acpca36-] .
- Natural vs. Synthetic RGD Peptides: Snake venom disintegrins like GBV-Ⅳ4 demonstrate potent antiplatelet activity but lack specificity for αvβ3 integrin, highlighting the advantage of synthetic modifications for target selectivity .
Pharmacokinetic and Functional Comparisons
- PEGylation Effects: Pegylated RGD peptides (e.g., 64Cu-DOTA-PEG-RGD) show improved tumor-to-background ratios and reduced hepatic retention compared to non-pegylated analogs.
- Biodistribution: Pegylated RGD tracers exhibit rapid blood clearance (0.57% ID/g at 30 minutes) and moderate tumor retention (1.62% ID/g at 4 hours), whereas non-pegylated variants display persistent liver uptake . These trends suggest that c[-Arg-Gly-Asp-Acpca36-]—if unmodified—may require formulation adjustments for therapeutic use.
Mechanism of Action and Selectivity
- Integrin αvβ3 Specificity : c[-Arg-Gly-Asp-Acpca36-] binds αvβ3 with high selectivity, a feature shared with other cyclic RGD peptides. In contrast, linear peptides like GRGDS broadly inhibit integrin-ligand interactions (e.g., fibronectin, vitronectin) .
- Anti-Angiogenic Activity : Similar to GRGDS, c[-Arg-Gly-Asp-Acpca36-] likely inhibits endothelial cell adhesion to extracellular matrix (ECM) proteins, disrupting angiogenesis . However, its higher affinity may allow lower therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
